N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a chromene carboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde under acidic conditions.
Coupling with Hydroxyphenyl Group: The benzothiazole derivative is then coupled with a hydroxyphenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Chromene Carboxamide: The final step involves the formation of the chromene carboxamide structure through a condensation reaction with 4-hydroxycoumarin and an appropriate amine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene moiety can be reduced to form alcohol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: Inhibits key enzymes like cyclooxygenase (COX) and topoisomerase, leading to reduced inflammation and cell proliferation
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: Similar structure but lacks the chromene moiety.
N-(benzo[d]thiazol-2-yl)-2-morpholinoethylamino benzamides: Contains a morpholine ring instead of the chromene structure.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide is unique due to its combination of benzothiazole, hydroxyphenyl, and chromene carboxamide moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H14N2O4S |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H14N2O4S/c26-18-10-9-13(11-15(18)23-25-17-6-2-4-8-20(17)30-23)24-22(28)16-12-29-19-7-3-1-5-14(19)21(16)27/h1-12,26H,(H,24,28) |
InChI Key |
ATRITJXBOJJMCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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